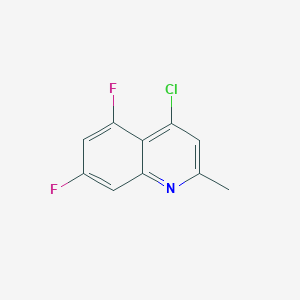
5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester
Vue d'ensemble
Description
“5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester” is a type of organoboron compound . Organoboron compounds are highly valuable building blocks in organic synthesis . The most important application of these compounds is the Suzuki–Miyaura coupling . Moreover, the boron moiety can be converted into a broad range of functional groups .
Applications De Recherche Scientifique
Synthesis Enhancements
The compound 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is relevant in the context of enhancing synthesis methods for various chemical compounds. For example, it has been utilized in the development of novel protocols for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters, achieving up to 94% yields. This process involves palladium-catalyzed tert-butoxycarbonylation, indicating the compound's role in facilitating high-efficiency cross-coupling reactions (Li et al., 2014).
Advancements in Suzuki Cross-Coupling Reactions
The compound has been noted for its application in the facile synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki cross-coupling reactions. This process involves the use of various aryl/heteroaryl boronic acids/pinacol esters, showcasing the compound's utility in the synthesis of pyrazine analogs with potential nonlinear optical properties through DFT calculations (Ahmad et al., 2021).
Analytical Method Development
In the analytical chemistry domain, strategies for analyzing highly reactive pinacolboronate esters, including this compound, have been developed to address the challenges posed by their facile hydrolysis. These strategies involve employing non-aqueous and aprotic solvents and highly basic mobile phases for reversed-phase separations, enhancing the analysis of such reactive compounds (Zhong et al., 2012).
Improved Synthesis Processes
An improved synthesis method for 1-methyl-1H-pyrazole-4-boronic acid pinacol ester, related closely to this compound, highlights the compound's significance in Suzuki coupling processes. This method demonstrates the utility of the corresponding lithium hydroxy ate complex for direct application in Suzuki couplings, showing advancements in synthesis techniques (Mullens, 2009).
Orientations Futures
The future directions in the research and application of “5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester” and similar compounds could involve the development of more efficient methods for the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Additionally, the development of more stable and readily available boronic esters could significantly expand the scope of boron chemistry .
Mécanisme D'action
Target of Action
The primary target of 5-(tert-Butoxy)pyrazine-2-boronic acid pinacol ester is the palladium catalyst used in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, this compound acts as a nucleophile . It transfers its organic group to the palladium catalyst in a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction enables the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis . The reaction is known for its mild and functional group tolerant conditions, making it widely applicable in various synthetic procedures .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, are susceptible to hydrolysis . The rate of this reaction is influenced by the pH and the substituents in the aromatic ring . This could potentially impact the bioavailability of the compound.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds with high enantioselectivity .
Action Environment
The action of this compound is influenced by environmental factors such as pH and the presence of moisture . For instance, the rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound for pharmacological purposes .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O3/c1-12(2,3)18-11-9-16-10(8-17-11)15-19-13(4,5)14(6,7)20-15/h8-9H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTUGVQMBGNEAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=N2)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)
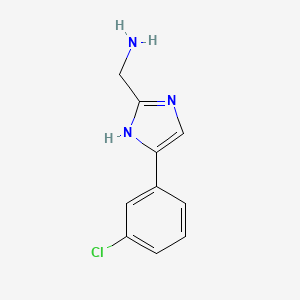

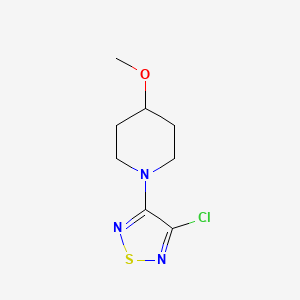
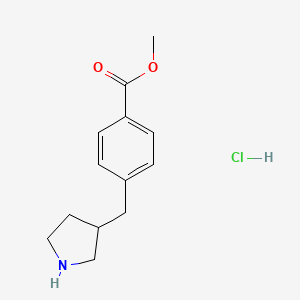
![3,4-dihydro-1H-pyrano[4,3-b]quinoline-10-carboxylic acid](/img/structure/B1486626.png)
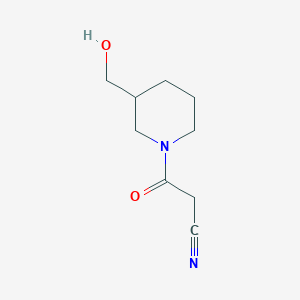
![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
![methyl 5-benzyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B1486632.png)


